molecular formula C8H11ClN2O2 B1425404 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole CAS No. 1487672-90-1

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole

Cat. No.: B1425404
CAS No.: 1487672-90-1
M. Wt: 202.64 g/mol
InChI Key: FIBMEAKOOJEZGT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Multifunctional Synthon for Synthesis

5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole serves as a versatile synthon in the chemical synthesis of various heterocyclic compounds. It is particularly useful for the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. This compound also facilitates the transformation of the 1,2,4-oxadiazole ring, showcasing its pivotal role in the development of novel chemical entities with potential applications across diverse scientific fields (Stepanov, Dashko, & Stepanova, 2019).

Novel Mesogens with Photoluminescent Properties

The compound has been implicated in the synthesis of new mesogens, which are materials that exhibit mesophases between solid and liquid states, containing 1,3,4-oxadiazole derivatives. These mesogens demonstrate cholesteric or nematic/smectic A mesophases and exhibit notable photoluminescent properties, making them candidates for applications in advanced materials science, particularly in the development of optical and electronic devices (Han, Wang, Zhang, & Zhu, 2010).

Heterocyclic Scaffold in Medicinal Chemistry

In pharmaceutical chemistry, this compound and its derivatives are considered significant due to the oxadiazole scaffold, which is a heterocyclic compound comprising one oxygen and two nitrogen atoms. This scaffold is instrumental in the development of novel drugs owing to its involvement in various biological activities. The structural motif of oxadiazoles, including 1,2,4-oxadiazole, plays a crucial role in designing compounds with potential therapeutic applications (Sharma, 2015).

Antibacterial Activity

The chloromethyl group in this compound is reactive towards nucleophilic substitution, which has been utilized in synthesizing compounds with antibacterial properties. This feature underscores the compound's utility in developing antibacterial agents, contributing to the ongoing search for new and effective treatments for bacterial infections (Rai et al., 2010).

Properties

IUPAC Name

5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBMEAKOOJEZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
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5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole

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